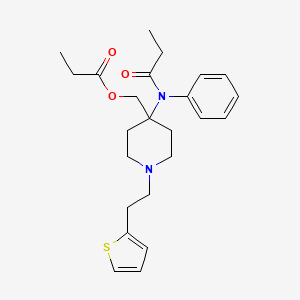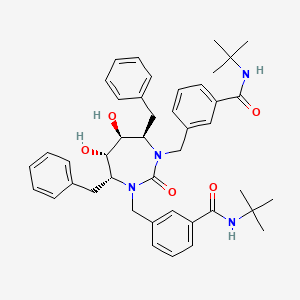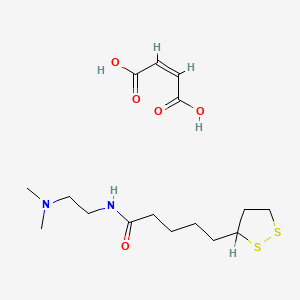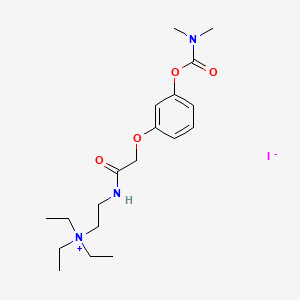
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene typically involves multi-step organic reactions. One common method involves the condensation of alkyl methyl ketones with dimethyl oxalate, followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency in production. The scalability of the synthetic route is an important consideration for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
4-Methyl-3,3,6,9-tetraoxo-1,2,5,6,9,9b-hexahydrothieno(3,2-a)naphthalene can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Tetraoxo compounds: Similar in structure and reactivity, these compounds are used in various synthetic and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Propriétés
Numéro CAS |
125219-84-3 |
|---|---|
Formule moléculaire |
C13H12O4S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
4-methyl-3,3-dioxo-1,2,5,9b-tetrahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H12O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,8H,4-6H2,1H3 |
Clé InChI |
MVIZUMXFVADBOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



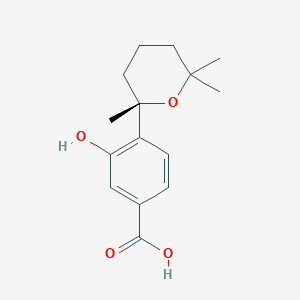
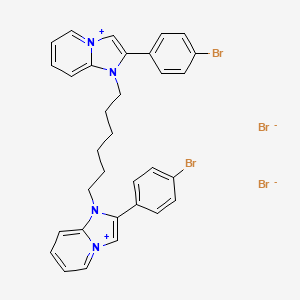
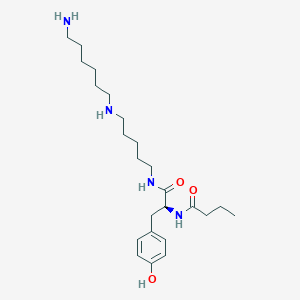

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)

